molecular formula C14H8Cl3N3O B2423706 1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 298207-63-3

1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]

Cat. No.: B2423706
CAS No.: 298207-63-3
M. Wt: 340.59
InChI Key: SKEAPXUOALFCCA-UHFFFAOYSA-N
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Description

“1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C8H5NO2 . It is also known by other names such as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, Isatic acid lactam, Isatine, Isatinic acid anhydride, Isotin, Pseudoisatin, 2,3-Diketoindoline, 2,3-Dioxo-2,3-dihydroindole, 2,3-Dioxoindoline, 2,3-Indolinedione, 2,3-Ketoindoline, 2,3-Dihydro-1H-indole-2,3-dione, NSC 9262, 2,3-Dihydroindole-2,3-dione, and indoline-2,3-dione .


Synthesis Analysis

The synthesis of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” involves several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .


Molecular Structure Analysis

The molecular structure of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” include a molecular weight of 147.1308 . More detailed properties such as density, melting point, boiling point, etc. can be found on various chemistry databases .

Scientific Research Applications

Photolytic Behavior

1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] exhibits unique photolytic behavior under UV irradiation. This property is valuable for its potential use as a UV absorber in the pharmaceutical and cosmetic industries. The substance demonstrates stability under continuous UV exposure, which is crucial for such applications (Dimitrijević et al., 2016).

Synthetic Versatility

This compound is a synthetically versatile substrate, useful for the synthesis of various heterocyclic compounds. Its utility in organic synthesis, particularly in the creation of indoles and quinolines, demonstrates its importance in drug synthesis. Additionally, its presence in mammalian tissue and role as a biochemical process modulator has been discussed, highlighting its biological relevance (Garden & Pinto, 2001).

Antituberculosis Activity

Derivatives of 1H-indole-2,3-dione have been synthesized and shown to exhibit significant in vitro antituberculosis activity. These findings are crucial for the development of new antituberculosis drugs, demonstrating the potential of 1H-indole-2,3-dione derivatives in medicinal chemistry (Karalı et al., 2007).

Chemoselective Sensing

The compound shows a high sensing capability for Fe3+ ions, making it a promising candidate for use as a chemosensor. This property is due to its amide and carbonyl functional groups, which are effective in binding and chelating metal ions, and its selective detection capabilities are particularly valuable in analytical chemistry (Fahmi et al., 2019).

Molecular Properties and Reaction Mechanisms

1H-indole-2,3-dione derivatives have been studied for their molecular properties and reaction mechanisms. Understanding these properties is essential for their application in various fields, including pharmaceuticals and materials science. The analysis of these compounds contributes to the development of new substances with desired properties (Kandemirli et al., 2015).

Anticancer Potential

The anticancer potential of 1H-indole-2,3-dione derivatives has been explored, particularly in the context of leukemia. The cytotoxic effects of these compounds against various cancer cell lines provide a foundation for developing new chemotherapeutic agents. This research is significant in the ongoing effort to find more effective cancer treatments (Kuruca et al., 2008).

Mechanism of Action

The compound exhibits high sensing capability as well as high selective detection of Fe3+ ions through enhancement of its absorption peak at the ultraviolet region .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye and skin irritation and may have other specific target organ toxicity .

Future Directions

The “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” compound has attracted many attentions in the field of organic synthesis due to its easy modification with other organic compounds . It can be used as a precursor for drug synthesis . Future research may focus on its potential applications in the dye industry and in corrosion prevention .

Properties

IUPAC Name

3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSSPXJKFASYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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